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molecular formula C23H22ClNOS B1466837 2-Chloro-N-(2-tritylsulfanylethyl)-acetamide CAS No. 258826-31-2

2-Chloro-N-(2-tritylsulfanylethyl)-acetamide

Cat. No. B1466837
M. Wt: 395.9 g/mol
InChI Key: VIHVCPYAOQEHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150602B2

Procedure details

Dissolve 2-[(triphenylmethyl)thio]ethylamine (5.24 g, 16.4 mmol) and triethylamine (2.76 mL, 19.6 mmol) in 150 mL dichloromethane. Chloroacetyl chloride (1.56 mL, 19.6 mmol) is dissolved in 20 mL chloroform. Being cooled down with an ice bath, slowly drop chloroacetyl chloride into the solution. Then stir the solution at room temperature for 2 hours. Next wash organic phase with followings in turn: 2N hydrochloric acid solution (120 mL), and saturated sodium bicarbonate aqueous solution (100 mL). The organic phase is dehydrated by anhydrous sodium sulfate (Na2SO4) and then is concentrated in vacuo to yield yellow oily N-[2-((Triphenylmethyl)thio) ethyl]-chloroacetamide (5.62 g, 86.6%).
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:8][CH2:9][CH2:10][NH2:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Cl:31][CH2:32][C:33](Cl)=[O:34]>ClCCl.C(Cl)(Cl)Cl>[C:1]1([C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[S:8][CH2:9][CH2:10][NH:11][C:33](=[O:34])[CH2:32][Cl:31])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(SCCN)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.56 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then stir the solution at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Being cooled down with an ice bath
WASH
Type
WASH
Details
Next wash organic phase with followings in turn
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(SCCNC(CCl)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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